molecular formula C18H18ClN3O2 B2996025 1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 891088-98-5

1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2996025
CAS No.: 891088-98-5
M. Wt: 343.81
InChI Key: RRPADEKWJMICDN-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a phenylpyrrolidinone moiety, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves a multi-step process. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate, which is then reacted with 2-chlorobenzyl isocyanate to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-methylpyrrolidin-3-yl)urea: Similar structure but with a methyl group instead of a phenyl group.

    1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

Uniqueness

1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-16-9-5-4-6-13(16)11-20-18(24)21-14-10-17(23)22(12-14)15-7-2-1-3-8-15/h1-9,14H,10-12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPADEKWJMICDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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